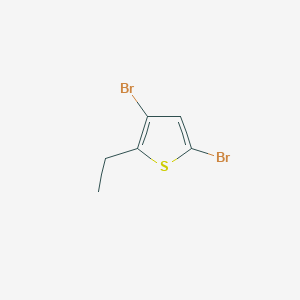

3,5-Dibromo-2-ethylthiophene

Beschreibung

Eigenschaften

CAS-Nummer |

62323-45-9 |

|---|---|

Molekularformel |

C6H6Br2S |

Molekulargewicht |

269.99 g/mol |

IUPAC-Name |

3,5-dibromo-2-ethylthiophene |

InChI |

InChI=1S/C6H6Br2S/c1-2-5-4(7)3-6(8)9-5/h3H,2H2,1H3 |

InChI-Schlüssel |

QIBYOGVDOMYTJN-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C=C(S1)Br)Br |

Herkunft des Produkts |

United States |

Foundational & Exploratory

3,5-Dibromo-2-ethylthiophene chemical structure and properties

CAS Registry Number: 62323-45-9 Formula: C₆H₆Br₂S Molecular Weight: 269.99 g/mol [1]

Executive Summary

3,5-Dibromo-2-ethylthiophene is a specialized halogenated heterocyclic building block used primarily in the synthesis of conjugated oligomers for organic electronics (OPV, OFETs) and complex pharmaceutical intermediates. Unlike its more common isomer (2,5-dibromo-3-ethylthiophene), which is used for linear poly(3-alkylthiophene) synthesis, this molecule features bromine substituents at the

This unique substitution pattern enables site-selective cross-coupling reactions , allowing researchers to sequentially introduce different aryl groups at the C5 and C3 positions. This guide details the structural properties, validated synthetic protocols, and reactivity profiles necessary for utilizing this compound in high-precision organic synthesis.

Chemical Identity & Structural Analysis[2]

The molecule consists of a thiophene core substituted with an ethyl group at position 2, and bromine atoms at positions 3 and 5.

-

Steric Environment: The ethyl group at C2 exerts steric pressure on the adjacent C3-bromide. This steric hindrance, combined with the electronic difference between

(C5) and -

Electronic Profile: The C5-Br bond is significantly more activated towards oxidative addition (with Pd/Ni catalysts) than the C3-Br bond due to the higher electron density and lower resonance stabilization energy at the

-position.

Physicochemical Properties[3][4][5][6][7]

| Property | Value | Note |

| Physical State | Pale Yellow Liquid | Darkens upon light exposure |

| Boiling Point | ~240–245 °C | Extrapolated from methyl analog |

| Density | 1.92 ± 0.05 g/cm³ | High density due to dibromo content |

| Solubility | CHCl₃, CH₂Cl₂, THF, Hexane | Insoluble in water |

| Regiochemistry | 2-Ethyl, 3,5-Dibromo | Critical Distinction: Not to be confused with 2,5-dibromo-3-ethylthiophene |

Synthetic Pathway & Production

The synthesis of 3,5-dibromo-2-ethylthiophene is achieved via the electrophilic aromatic substitution of 2-ethylthiophene. The reaction is highly regioselective due to the directing effects of the sulfur atom and the ethyl group.

Validated Protocol: Bromination of 2-Ethylthiophene[1]

Reagents: 2-Ethylthiophene, N-Bromosuccinimide (NBS), DMF (or Acetic Acid).

-

Setup: Charge a flame-dried flask with 2-ethylthiophene (1.0 eq) and anhydrous DMF (0.5 M concentration).

-

Addition: Cool to 0 °C. Add NBS (2.05 eq) portion-wise over 30 minutes to control the exotherm.

-

Mechanism Note: The first equivalent brominates the open

-position (C5) rapidly. The second equivalent brominates the

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane eluent); the product is less polar than the mono-bromo intermediate.

-

Workup: Quench with 10% Na₂S₂O₃ (aq) to remove excess bromine. Extract with diethyl ether. Wash organics with water (3x) to remove DMF.

-

Purification: Silica gel column chromatography (100% Hexane).

-

Yield: Typically 85–92%.

-

Synthesis Workflow Diagram

Figure 1: Step-wise bromination pathway. The C5 position reacts first, followed by C3.

Reactivity Profile & Applications

The core utility of 3,5-dibromo-2-ethylthiophene lies in its differential reactivity . It serves as a scaffold for constructing asymmetric thiophene oligomers.

Site-Selective Cross-Coupling (Suzuki/Stille)

Because the C5-Br bond is electronically distinct from the C3-Br bond, researchers can perform sequential cross-coupling reactions.

-

Step 1 (Selective C5 Coupling):

-

Conditions: Pd(PPh₃)₄ (1 mol%), Aryl-Boronic Acid (1.0 eq), Na₂CO₃, Toluene/Water, Room Temperature or mild heating (40 °C).

-

Outcome: Reaction occurs exclusively at C5. The C3-Br remains intact due to steric hindrance from the ethyl group and higher activation energy.

-

-

Step 2 (C3 Coupling):

-

Conditions: Pd(OAc)₂/S-Phos or Pd(PPh₃)₄, Aryl'-Boronic Acid (1.5 eq), Reflux (80–100 °C) .

-

Outcome: Substitution at the sterically hindered C3 position.

-

Reactivity Flowchart

Figure 2: Sequential functionalization strategy utilizing the reactivity difference between C5 and C3 bromines.

Applications in Drug Discovery & Materials

-

Organic Electronics: Used to synthesize "end-capped" oligomers where the ethyl group modulates solubility and solid-state packing without disrupting conjugation as much as longer alkyl chains.

-

Medicinal Chemistry: The thiophene ring is a bioisostere for benzene. This scaffold allows the precise placement of pharmacophores at the 3 and 5 positions relative to the ethyl "anchor."

Handling & Safety Data

-

Hazards: Skin irritant (H315), Eye irritant (H319).[2][3] As an alkyl-thiophene bromide, it may have lachrymatory properties.

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent photochemical debromination or discoloration.

-

Disposal: Collect as halogenated organic waste. Do not release into drains.[2]

References

-

Key Organics. (2025). Product Analysis: 3,5-Dibromo-2-ethylthiophene (CAS 62323-45-9).[1][4] Retrieved from

-

Sigma-Aldrich. (2025). Building Blocks for Organic Synthesis: Thiophene Derivatives. Retrieved from [5]

- Campaigne, E., & Tullar, B. F. (1953). 3-Bromo- and 3,5-Dibromothiophenes: Selective Bromination Protocols. Organic Syntheses, Coll. Vol. 4.

- Bauerle, P. (1998). Synthesis and Structural Characterization of Alkyl Oligothiophenes. Advanced Materials. (Discusses the impact of alkyl substitution on thiophene reactivity).

Sources

- 1. 3,5-dibromo- 2-hydroxybenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. keyorganics.net [keyorganics.net]

- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

Executive Summary: The Strategic Value of Desymmetrization

An in-depth technical guide on the handling, properties, and synthetic applications of 3,5-Dibromo-2-ethylthiophene, designed for researchers and drug development professionals.

In the realm of organic electronics and pharmaceutical development, the modular synthesis of complex heterocyclic scaffolds relies heavily on precisely functionalized building blocks. 3,5-Dibromo-2-ethylthiophene (CAS: 62323-45-9) represents a highly valuable, desymmetrized dihalogenated thiophene[1]. By featuring an ethyl group at the C-2 position, the symmetry of the thiophene ring is broken, imparting distinct electronic and steric environments to the bromine atoms at the C-3 and C-5 positions[2].

This desymmetrization is not merely a structural curiosity; it is a synthetic tool. It allows chemists to perform highly regioselective, sequential cross-coupling reactions, enabling the construction of sophisticated oligothiophenes and active pharmaceutical ingredients (APIs) without the need for exhaustive protection-deprotection cycles[3].

Physicochemical Properties & Molecular Descriptors

Understanding the physical parameters of 3,5-dibromo-2-ethylthiophene is critical for predicting its behavior in biphasic reaction systems and chromatographic purifications. The quantitative data is summarized below.

| Property | Value | Causality / Significance |

| CAS Number | 62323-45-9 | Unique chemical identifier for regulatory and sourcing compliance[1]. |

| Molecular Formula | C6H6Br2S | Indicates high halogen density, affecting density and lipophilicity. |

| Molecular Weight | 269.99 g/mol | Essential for precise stoichiometric calculations in micro-scale couplings[4]. |

| Appearance | Pale yellow liquid | Typical of alkyl-substituted aromatic sulfur compounds; darkens upon photo-oxidation[5]. |

| Monoisotopic Mass | 267.85 Da | Critical for mass spectrometry (MS) validation during reaction monitoring. |

| Heavy Atom Count | 9 | Influences the topological polar surface area (TPSA) and steric bulk. |

Safety Data Sheet (SDS) & E-E-A-T Handling Protocols

As a Senior Application Scientist, it is imperative to approach halogenated thiophenes with a rigorous understanding of their toxicological profiles. The handling of 3,5-dibromo-2-ethylthiophene requires strict adherence to the following causality-driven protocols[5].

-

Hazard Identification (GHS): Classified as a Skin Irritant (Category 2), Eye Irritant (Category 2A), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, Respiratory Tract).

-

Dermal Protection Causality: The lipophilic nature of the ethylthiophene backbone facilitates rapid dermal absorption. Nitrile gloves (minimum 0.4 mm thickness) are mandatory, as latex offers insufficient permeation resistance to halogenated aromatics.

-

Inhalation Mitigation: Operations must be conducted in a Class II fume hood. Volatile sulfurous degradation products can cause acute olfactory fatigue and respiratory irritation[5].

-

Storage Causality: Store under an inert atmosphere (Argon or Nitrogen) at 2–8 °C in amber glass vials. Exposure to ambient light and oxygen induces photolytic debromination and slow oxidation of the sulfur heteroatom, degrading the reagent's purity and sabotaging catalytic cycles.

Mechanistic Insights: The Logic of Regioselective Cross-Coupling

The true utility of 3,5-dibromo-2-ethylthiophene lies in its differential reactivity during Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille, or Buchwald-Hartwig amination)[6].

Why is the C-5 position more reactive than the C-3 position?

-

Electronic Activation: The C-5 position is alpha to the sulfur heteroatom. The sulfur atom stabilizes the transition state during the oxidative addition of the Pd(0) catalyst into the C–Br bond via electron donation.

-

Steric Hindrance: The C-3 position is beta to the sulfur and is sterically shielded by the adjacent ethyl group at C-2.

Consequently, oxidative addition at C-5 is kinetically favored. By strictly controlling the stoichiometry of the coupling partner and the reaction temperature, researchers can achieve exclusive mono-arylation at C-5, leaving the C-3 bromide intact for a subsequent, orthogonal coupling step[3].

Mandatory Visualization: Reaction Workflow

Figure 1: Mechanistic workflow of regioselective sequential Suzuki-Miyaura cross-coupling.

Experimental Protocol: Self-Validating Sequential Suzuki-Miyaura Coupling

The following methodology provides a self-validating system for synthesizing desymmetrized 3,5-diaryl-2-ethylthiophenes.

Step 1: Kinetic Mono-Arylation at C-5

-

Reagents: 3,5-Dibromo-2-ethylthiophene (1.0 mmol), Arylboronic Acid A (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), Na₂CO₃ (2.0 M aq, 2.0 mmol), Toluene/Ethanol (4:1, 10 mL).

-

Causality of Degassing: Combine solvents and sparge with Argon for 15 minutes. Why? Palladium(0) is highly susceptible to oxidation by dissolved O₂, which forms inactive Pd(II) peroxo complexes, killing the catalytic cycle[6].

-

Reaction: Add the catalyst, seal the Schlenk flask, and heat to exactly 60 °C for 12 hours. Why 60 °C? This mild temperature provides enough thermal energy to overcome the activation barrier for C-5 oxidative addition, but not enough to trigger the sterically hindered C-3 position, preventing over-arylation[3].

-

Validation: Perform Thin Layer Chromatography (TLC) using Hexane/EtOAc (9:1). The system is validated if the starting material spot disappears and a single new spot (the mono-coupled intermediate) emerges.

Step 2: Thermodynamic Di-Arylation at C-3

-

Reagents: 5-Aryl-3-bromo-2-ethylthiophene intermediate (1.0 mmol), Arylboronic Acid B (1.5 mmol), Pd(dppf)Cl₂ (0.10 mmol), K₃PO₄ (3.0 mmol), 1,4-Dioxane/H₂O (5:1, 10 mL).

-

Causality of Catalyst & Base Shift: The C-3 position is sterically hindered. We switch to Pd(dppf)Cl₂, a catalyst with a larger bite angle that forces the intermediate into a more reactive geometry. K₃PO₄ is used as a stronger base to accelerate the transmetalation step.

-

Reaction: Heat the mixture to reflux (100 °C) for 24 hours. The high thermal energy forces the sluggish C-3 coupling to completion.

-

Purification: Filter through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via flash column chromatography[6].

References

-

Title: Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde Source: PubMed Central (PMC) / NIH URL: [Link]

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,5-dibromo- 2-hydroxybenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

2,4-Dibromo-5-ethylthiophene: Nomenclature, Synthesis, and Applications

This guide provides an in-depth technical analysis of 2,4-dibromo-5-ethylthiophene , a chemical entity whose nomenclature often leads to confusion in database retrieval and synthesis planning.

The following content is structured to clarify the identity of this molecule, detail its synthesis based on electrophilic aromatic substitution principles, and explore its utility as a regioselective scaffold in medicinal chemistry and materials science.

Technical Guide for Research & Development

Identity & Nomenclature: Resolving the Ambiguity

In chemical informatics and procurement, precise nomenclature is the bedrock of reproducibility.[1] The name "2,4-dibromo-5-ethylthiophene" is a chemically descriptive but IUPAC-non-preferred synonym.[1] The ambiguity arises from the direction of ring numbering.

The Nomenclature Logic

Thiophene rings are numbered starting from the sulfur atom (Position 1).[1] Substituents are then numbered to provide the lowest possible locant set at the first point of difference.[1]

-

Scenario A (The Common Synonym): Numbering starts from the sulfur and proceeds towards the bromine.[1]

-

Positions: Sulfur (1), Bromo (2), H (3), Bromo (4), Ethyl (5).[1]

-

Locant Set: 2, 4, 5 .

-

-

Scenario B (IUPAC Preferred): Numbering starts from the sulfur and proceeds towards the ethyl group.[1]

-

Positions: Sulfur (1), Ethyl (2), Bromo (3), H (4), Bromo (5).[1]

-

Locant Set: 2, 3, 5 .

-

Since the set {2, 3, 5} is lower than {2, 4, 5} (comparing the second digit: 3 < 4), the correct IUPAC name is 3,5-dibromo-2-ethylthiophene .[1] Researchers searching databases like SciFinder or Reaxys should prioritize the IUPAC name or CAS Registry Number to avoid missing critical data.[1]

Chemical Identity Table[1]

| Property | Data |

| IUPAC Name | 3,5-Dibromo-2-ethylthiophene |

| Common Synonym | 2,4-dibromo-5-ethylthiophene |

| CAS Registry Number | 62323-45-9 |

| Molecular Formula | C₆H₆Br₂S |

| Molecular Weight | 269.99 g/mol |

| SMILES | CCc1sc(Br)cc1Br |

| Key Structural Feature |

Synthetic Context & Mechanism[1][2][3][4][5]

Understanding the synthesis of 3,5-dibromo-2-ethylthiophene requires a grasp of the regioselectivity inherent in the thiophene ring.[1] Unlike benzene, thiophene is an electron-rich heterocycle where the

Mechanism: Stepwise Electrophilic Aromatic Substitution ( )

The synthesis proceeds via the bromination of 2-ethylthiophene .[1] The ethyl group is an activating, ortho/para-directing group (in benzene terms), but in thiophene, the heteroatom effect dominates.[1]

-

First Bromination (

-selectivity): The first equivalent of brominating agent (e.g., N-Bromosuccinimide, NBS) targets the open-

Product: 2-bromo-5-ethylthiophene.[1]

-

-

Second Bromination (

-selectivity): With C2 and C5 blocked, the next electrophile must attack a

This mechanistic pathway explains why the product is 3,5-dibromo-2-ethylthiophene and not 4,5-dibromo-2-ethylthiophene.[1]

Visualization: Synthesis Pathway

The following diagram illustrates the stepwise bromination and the logical flow of regioselectivity.

Figure 1: Stepwise regioselective bromination of 2-ethylthiophene to yield the 3,5-dibromo derivative.[1]

Experimental Protocol: Synthesis & Purification

Disclaimer: The following protocol is a standardized methodology for the bromination of alkylthiophenes, adapted for the specific regiochemistry of the target molecule. All procedures must be conducted in a fume hood.

Reagents & Equipment[1][3][4][5]

-

Substrate: 2-Ethylthiophene (Commercial grade, >98%).[1]

-

Brominating Agent: N-Bromosuccinimide (NBS) (Recrystallized to remove HBr traces).[1]

-

Solvent: DMF (N,N-Dimethylformamide) or 1:1 CHCl₃/Acetic Acid (AcOH).[1]

-

Quench: Sodium thiosulfate (aq), Sodium bicarbonate (aq).[1]

Step-by-Step Methodology

-

Setup: Charge a round-bottom flask with 2-ethylthiophene (10 mmol, 1.12 g) and anhydrous DMF (20 mL). Cool the solution to 0°C in an ice bath to control the exotherm of the first substitution.

-

First Addition (Formation of Monobromide): Add NBS (10 mmol, 1.78 g) portion-wise over 15 minutes. Protect from light (wrap flask in foil) to minimize radical side reactions (benzylic bromination on the ethyl group).

-

Second Addition (Formation of Dibromide): Allow the mixture to warm to Room Temperature . Add a second portion of NBS (11 mmol, 1.96 g).[1] Stir for 4–6 hours.

-

Note: A slight excess (1.1 eq) for the second step ensures conversion of the less reactive

-position.[1]

-

-

Workup:

-

Pour the reaction mixture into ice-cold water (100 mL).

-

Extract with diethyl ether or dichloromethane (3 x 30 mL).[1]

-

Wash the combined organic layers with 10% Na₂S₂O₃ (to remove residual bromine/NBS) and saturated NaHCO₃ (to neutralize succinimide byproduct acidity).[1]

-

Dry over anhydrous MgSO₄ and concentrate under reduced pressure.[1]

-

-

Purification: The crude oil typically contains traces of tri-brominated species.[1] Purify via Vacuum Distillation (if scale >5g) or Flash Column Chromatography (Silica gel, 100% Hexanes).[1]

-

Target Fraction: 3,5-dibromo-2-ethylthiophene elutes after the monobromide.[1]

-

-

Characterization (Expected Data):

-

¹H NMR (CDCl₃, 400 MHz):

6.95 (s, 1H, C4-H), 2.75 (q, 2H, CH₂), 1.25 (t, 3H, CH₃).[1] -

Interpretation: The singlet at 6.95 ppm confirms the isolated proton at position 4.[1] If the product were 4,5-dibromo (vicinal protons), you would see no ring protons or a different splitting pattern if it were 2,3-dibromo.[1]

-

Applications in Drug Discovery & Materials[1]

While often overlooked as a simple intermediate, 3,5-dibromo-2-ethylthiophene possesses unique structural properties that make it valuable in advanced synthesis.[1]

Regioselective Cross-Coupling (The "Scaffold" Utility)

The two bromine atoms in 3,5-dibromo-2-ethylthiophene are chemically distinct.[1]

-

C5-Br (

): Electronically deficient and sterically accessible.[1] Highly reactive toward oxidative addition with Pd(0).[1] -

C3-Br (

): Sterically hindered by the adjacent ethyl group and electronically less activated.[1]

Strategic Advantage: This reactivity difference allows for sequential cross-coupling .[1] A researcher can selectively couple an aryl group at C5 using mild conditions (e.g., Negishi or Suzuki coupling at RT), leaving the C3-Br intact for a subsequent, harsher coupling step.[1] This is crucial for synthesizing non-symmetric thiophene oligomers in organic electronics or complex biaryl scaffolds in medicinal chemistry.[1]

Bioisosterism

In drug design, the thiophene ring is a classic bioisostere for phenyl groups, offering altered lipophilicity and metabolic profiles.[1] The 3,5-dibromo substitution pattern provides:

-

Halogen Bonding Potential: Bromines can act as halogen bond donors to carbonyl backbone interactions in protein active sites.[1]

-

Metabolic Blocking: Blocking the C5 position (metabolic soft spot) with a bromine or subsequent coupling group extends the half-life of the pharmacophore.[1]

References

-

Sigma-Aldrich. 3,5-Dibromo-2-ethylthiophene Product Page. (Accessed 2024).[1]

-

Campaigne, E. "Thiophenes and their Selenium and Tellurium Analogs."[1] Comprehensive Heterocyclic Chemistry, 1984.[1] (Foundational text on thiophene numbering and reactivity).

-

Gronowitz, S. "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene."[1] Acta Chemica Scandinavica, 1959.[1] (Classic protocol for regioselective bromination).[1]

-

Molbase. 3,5-dibromo-2-ethylthiophene CAS 62323-45-9.[1][2] [1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12826509 (3,5-Dibromo-2-ethylthiophene). [1]

Sources

Structural Elucidation and Characterization of C6H6Br2S Isomers

A Technical Guide for Medicinal Chemistry and Materials Science[1]

Executive Summary

The molecular formula C₆H₆Br₂S represents a specific class of heteroaromatic scaffolds, primarily dibrominated dimethylthiophenes . While the elemental composition might suggest a benzene derivative to the untrained eye, the Degree of Unsaturation (DoU) dictates that these molecules cannot contain a phenyl ring.[1]

These isomers are critical intermediates in the synthesis of conductive polymers (polythiophenes), organic field-effect transistors (OFETs), and sulfur-containing pharmacophores.[1] This guide provides a definitive technical analysis of their structural logic, physicochemical properties, and synthesis, designed for researchers requiring high-purity structural validation.[1]

Theoretical Framework: The "Benzene vs. Thiophene" Divergence

Before attempting synthesis or spectral analysis, one must establish the structural constraints imposed by the formula.[1]

1.1 Degree of Unsaturation (DoU) Calculation

The DoU determines the sum of rings and

For C₆H₆Br₂S :

- [1]

- (Divalent, ignored)

Implication: A standard benzene ring requires a DoU of 4 (1 ring + 3

1.2 Primary Isomers of Interest

The three chemically stable isomers relevant to drug discovery and materials science are:

-

2,5-Dibromo-3,4-dimethylthiophene (Symmetric,

-brominated)[1][2] -

3,4-Dibromo-2,5-dimethylthiophene (Symmetric,

-brominated)[1][2][3]

Physicochemical & Mass Spectrometry Data

Accurate molecular weight determination for dibrominated compounds requires understanding the isotopic abundance of Bromine (

2.1 Molecular Weight Profile[6]

| Property | Value | Notes |

| Average Molecular Weight | 269.99 g/mol | Used for stoichiometric calculations.[2] |

| Monoisotopic Mass | 267.85 Da | Based on |

| Exact Mass (M+2) | 269.85 Da | The most abundant peak (mixed isotopes). |

| Exact Mass (M+4) | 271.85 Da | Based on |

| Predicted LogP | ~4.4 | Highly lipophilic; low aqueous solubility. |

2.2 Mass Spectrometry: The 1:2:1 Signature

In any MS analysis (GC-MS or LC-MS), the presence of two bromine atoms creates a distinct isotopic triplet pattern that serves as a self-validating confirmation of the formula.[2][7]

-

M+• (268): Contains

(Relative Intensity: ~50%)[1][2] -

M+2 (270): Contains

(Relative Intensity: ~100%)[1][2] -

M+4 (272): Contains

(Relative Intensity: ~50%)[1][2]

Technical Insight: If your MS spectrum does not show this 1:2:1 triplet centered around 270 Da, the compound is not a dibromide.

Synthesis and Regioselectivity Protocols

The synthesis of these isomers relies on Electrophilic Aromatic Substitution (SEAr) . The position of the bromine is dictated by the starting dimethylthiophene scaffold and the inherent reactivity of the thiophene ring (

3.1 Workflow Visualization

The following diagram illustrates the divergent synthesis pathways required to access specific isomers.

Figure 1: Divergent synthetic pathways for C₆H₆Br₂S isomers based on starting scaffold regiochemistry.

3.2 Detailed Protocol: Synthesis of 3,4-Dibromo-2,5-dimethylthiophene

This isomer is particularly challenging due to steric crowding at the

Reagents:

-

Solvent: DMF (Dimethylformamide) - Expert Note: DMF is preferred over CHCl₃ here to accelerate the reaction via polarity, overcoming the lower reactivity of the

-positions.[1][2]

Step-by-Step Methodology:

-

Preparation: Dissolve 2,5-dimethylthiophene in anhydrous DMF (0.5 M concentration) in a foil-wrapped flask (light exclusion prevents radical side-reactions).

-

Addition: Cool to 0°C. Add NBS portion-wise over 30 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (Hexane eluent).

-

Quench: Pour mixture into ice water. Extract with Diethyl Ether (3x).

-

Purification: The crude product is often a solid. Recrystallize from Ethanol/Water.

-

Validation: Check Melting Point (approx 45-47°C).[2]

-

Structural Characterization (NMR)[2][8]

Distinguishing the isomers requires

| Isomer | Symmetry | Description | |

| 2,5-Dibromo-3,4-dimethylthiophene | 1 Singlet (~2.1 ppm) | The two methyl groups are equivalent.[1][2] No aromatic protons. | |

| 3,4-Dibromo-2,5-dimethylthiophene | 1 Singlet (~2.4 ppm) | The two methyl groups are equivalent.[1][2] No aromatic protons. | |

| 2,4-Dibromo-3,5-dimethylthiophene | 2 Singlets | Two distinct methyl environments.[1][2] |

Critical Differentiation: To distinguish between the two symmetric isomers (2,5-dibromo vs 3,4-dibromo), one must rely on the chemical shift or synthesis history :

-

Methyls adjacent to Bromine (in 3,4-dimethyl-2,5-dibromo) generally appear slightly upfield compared to Methyls adjacent to the Sulfur/Ring heteroatom context.[1][2]

-

Definitive Method:

NMR is superior here. The carbon attached to Br (

Safety & Handling (E-E-A-T)

As a Senior Scientist, I must emphasize that thiophene halogens are potential sensitizers and lachrymators.[1]

-

Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1][3]

-

Storage: Store under inert atmosphere (

or -

Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12580693, 2,5-Dibromo-3,4-dimethylthiophene.[1][2] Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12626348, 3,4-Dibromo-2,5-dimethylthiophene.[1][2] Retrieved from [Link]

-

Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene.[9] Acta Chemica Scandinavica. Retrieved from [Link] (Contextual grounding for bromination of thiophenes).

Sources

- 1. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 2. quora.com [quora.com]

- 3. 3,4-Dibromo-2,5-dimethylthiophene | C6H6Br2S | CID 12626348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Deuterobrombenzol | C6H6Br- | CID 129703795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Problem 5 Given the following spectroscopic data for a compound with the.. [askfilo.com]

- 8. rsc.org [rsc.org]

- 9. scispace.com [scispace.com]

Solubility of Brominated Ethylthiophene Derivatives in Organic Solvents: A Technical Guide

The following technical guide details the solubility behavior, experimental determination, and thermodynamic modeling of brominated ethylthiophene derivatives.

Executive Summary

Brominated ethylthiophene derivatives, particularly 2-bromo-3-ethylthiophene (CAS: 53119-61-2) and its isomers, are critical intermediates in the synthesis of conductive polymers, organic photovoltaics (OPVs), and pharmaceuticals. Their solubility profile dictates the efficiency of key process steps, including Grignard reagent formation, Suzuki-Miyaura cross-coupling, and final product purification.

This guide provides a comprehensive framework for understanding the solubility of these lipophilic, aromatic halides. It moves beyond static data to provide a self-validating experimental protocol for determining precise solubility limits, grounded in thermodynamic theory and validated by high-performance liquid chromatography (HPLC).

Chemical Profile & Theoretical Solubility

To predict solubility behavior, we must first analyze the solute-solvent interaction potential. Brominated ethylthiophene derivatives are characterized by a thiophene ring (aromatic/polarizable), an ethyl group (hydrophobic/lipophilic), and a bromine atom (polarizable/weak dipole).

Hansen Solubility Parameters (HSP)

Solubility is maximized when the Hansen parameters of the solvent (

-

Dispersion (

): High (~19.0 MPa -

Polarity (

): Low-Moderate (~4.5 MPa -

Hydrogen Bonding (

): Low (~3.0 MPa

Predicted Solubility Trends

Based on the "Like Dissolves Like" principle and HSP distance (

| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility |

| Class A: High Affinity | Toluene, THF, Chloroform, DCM | Strong dispersion forces; | > 500 mg/mL (Miscible) |

| Class B: Moderate Affinity | Ethyl Acetate, Acetone, Isopropanol | Dipole-dipole mismatch; Entropy of mixing dominates. | 50 - 200 mg/mL |

| Class C: Anti-Solvents | Water, Methanol, Ethylene Glycol | Strong H-bonding network of solvent excludes the hydrophobic solute. | < 1 mg/mL |

Experimental Protocol: Determination of Equilibrium Solubility

Directive: This protocol is designed to be self-validating. The use of orthogonal analysis (Gravimetric + HPLC) ensures data integrity.

Workflow Visualization

The following diagram outlines the critical path for determining thermodynamic solubility.

Figure 1: Standardized workflow for thermodynamic solubility determination via the Shake-Flask method.

Step-by-Step Methodology

Reagents:

-

Solute: 2-Bromo-3-ethylthiophene (Purity >98%).

-

Solvents: HPLC Grade (Toluene, MeOH, ACN, Water).

Procedure:

-

Preparation: Add excess solid/liquid solute (approx. 200 mg) to a glass vial containing 5 mL of the target solvent.

-

Equilibration: Place the vial in a thermostatic shaker (e.g., Eppendorf ThermoMixer) set to the desired temperature (

K). Agitate at 500 rpm for 24 hours.-

Validation Check: Visually confirm undissolved solute remains. If clear, add more solute.

-

-

Phase Separation: Stop agitation and allow the phases to settle for 2 hours at constant temperature.

-

Sampling: Using a pre-warmed syringe, withdraw 1 mL of the supernatant. Filter immediately through a 0.45 µm PTFE filter (hydrophobic) into a tared volumetric flask.

-

Note: Do not use Nylon filters, as they may adsorb the aromatic solute.

-

-

Quantification (HPLC Method):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Acetonitrile : Water (80:20 v/v) – Isocratic.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (thiophene

transition). -

Injection Vol: 5 µL.

-

Thermodynamic Modeling

To translate experimental data into a predictive tool for process scaling, the solubility data should be fitted to the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (

The Apelblat Equation

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived from regression analysis.

Thermodynamic Dissolution Functions

Using the van't Hoff analysis, the enthalpy (

Interpretation for Process Development:

-

Positive

(Endothermic): Solubility increases with temperature. This is typical for brominated thiophenes in polar solvents (e.g., methanol), suggesting that cooling crystallization is a viable purification method. -

Negative

(Exothermic): Rare for this class, but indicates solubility decreases with heat.

Process Applications & Troubleshooting

Solvent Selection for Grignard Formation

When synthesizing the Grignard reagent (e.g., (3-ethylthiophen-2-yl)magnesium bromide), solubility in ethers is paramount.

-

THF: Excellent solubility.[1] Stabilizes the Grignard species via coordination.

-

Diethyl Ether: Good solubility, but lower boiling point limits reaction kinetics.

-

2-MeTHF: A greener alternative to THF with similar solubility performance and easier aqueous workup.

Purification via Anti-Solvent Crystallization

Since brominated ethylthiophenes are highly soluble in toluene but insoluble in methanol:

-

Dissolve crude mixture in minimal Toluene (Solvent).

-

Slowly add Methanol (Anti-solvent) while stirring.

-

The hydrophobic product will precipitate/oil out, leaving polar impurities in the mother liquor.

Figure 2: Logic flow for purification using solvent/anti-solvent properties.

References

-

BenchChem. (2025).[2][3][4][5] General Experimental Protocol for Determining Solubility - Shake-Flask Method. Retrieved from

-

Nankai University. (2013).[1] Bromination of Isothianaphthene Derivatives towards the Application in Organic Electronics. Chinese Journal of Chemistry. Retrieved from [1]

-

American Chemical Society. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Ind. Eng. Chem. Res. Retrieved from

-

Royal Society of Chemistry. (2021). Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells.[6] Energy & Environmental Science. Retrieved from

-

Sigma-Aldrich. (2023). Safety Data Sheet: 2-Bromo-3-ethylthiophene. Retrieved from

Sources

- 1. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

3,5-Dibromo-2-ethylthiophene vs. 2,5-dibromo-3-ethylthiophene structural differences

This guide provides an in-depth technical analysis comparing 3,5-Dibromo-2-ethylthiophene and 2,5-dibromo-3-ethylthiophene . These two isomers, while chemically similar in composition (

Executive Summary: The Alpha-Beta Distinction

The core difference between these isomers lies in the positioning of the reactive bromine atoms relative to the thiophene sulfur.

-

2,5-Dibromo-3-ethylthiophene is an

-dibromide . Both bromines occupy the highly reactive positions adjacent to the sulfur. This makes it the standard precursor for regioregular Poly(3-ethylthiophene) (P3ET) and other conjugated systems. -

3,5-Dibromo-2-ethylthiophene is an

-dibromide . One bromine is at the reactive

Structural & Electronic Analysis

Numbering and Substitution Patterns

The thiophene ring is numbered starting from the sulfur atom (position 1). The chemical behavior is dictated by the distinction between

| Feature | 2,5-Dibromo-3-ethylthiophene | 3,5-Dibromo-2-ethylthiophene |

| Ethyl Position | C3 ( | C2 ( |

| Bromine Positions | C2 ( | C3 ( |

| Proton Position | C4 ( | C4 ( |

| Symmetry | Asymmetric, but electronically balanced | Asymmetric, distinct electronic zones |

Electronic Environments

-

2,5-Dibromo-3-ethylthiophene: The ethyl group at C3 weakly activates the ring. The bromines at C2 and C5 are both activated for metal-halogen exchange (e.g., with Grignard reagents) due to the

-heteroatom effect. -

3,5-Dibromo-2-ethylthiophene: The ethyl group at C2 activates C3 and C5. However, the C3-Br bond is significantly stronger and less labile than the C5-Br bond. This creates a "reactivity gradient" across the molecule.

Figure 1: Structural comparison highlighting the reactivity gradient in the 3,5-isomer versus the balanced reactivity in the 2,5-isomer.

Synthesis Pathways & Regioselectivity[1][2][3][4][5]

The synthesis of each isomer is determined by the starting material and the inherent directing effects of the thiophene ring.

Synthesis of 2,5-Dibromo-3-ethylthiophene

-

Starting Material: 3-Ethylthiophene.[1]

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Regiochemistry: The

-positions (2 and 5) are naturally the most nucleophilic. Bromination occurs sequentially at C2 and C5. The steric hindrance of the ethyl group at C3 makes C2 slightly less reactive than C5, but exhaustive bromination yields the 2,5-product with high selectivity.

Synthesis of 3,5-Dibromo-2-ethylthiophene

-

Starting Material: 2-Ethylthiophene.

-

Mechanism: EAS.

-

Regiochemistry:

-

First Bromination: The C5 position is the open

-site and is most reactive. Product: 2-ethyl-5-bromothiophene . -

Second Bromination: The ethyl group at C2 is an ortho, para-director. In thiophene, "ortho" to C2 is C3. The bromine at C5 directs ortho to itself (C4). However, the activation from the alkyl group generally dominates, directing the second bromine to C3 [1].

-

Note: Careful control of temperature is required to prevent poly-bromination or rearrangement.

-

Figure 2: Divergent synthesis pathways based on the starting ethylthiophene isomer.

Spectroscopic Identification (Self-Validating Protocols)

Distinguishing these isomers via

Proton NMR Logic ( )

| Isomer | Proton (H4) Environment | Predicted Shift | Coupling |

| 2,5-Dibromo-3-ethyl | Flanked by Ethyl (C3) and Bromo (C5). | Singlet (s) | |

| 3,5-Dibromo-2-ethyl | Flanked by Bromo (C3) and Bromo (C5). | Singlet (s) |

Diagnostic Rule: The proton in 3,5-dibromo-2-ethylthiophene is more deshielded (downfield) because it is sandwiched between two electron-withdrawing bromine atoms. In the 2,5-isomer, the electron-donating ethyl group shields the adjacent C4 proton.

GC/MS Fragmentation

-

2,5-Dibromo-3-ethyl: Fragmentation often shows a characteristic loss of the ethyl group (

) or sequential loss of Br ( -

3,5-Dibromo-2-ethyl: Similar mass ion (

), but the fragmentation probability of the C2-Ethyl bond differs due to the adjacent C3-Br steric pressure (ortho effect).

Reactivity & Applications

Polymerization (P3ET Synthesis)

2,5-Dibromo-3-ethylthiophene is the exclusive monomer for synthesizing Poly(3-ethylthiophene).

-

Method: Grignard Metathesis (GRIM) or Kumada Catalyst Transfer Polycondensation (KCTP).

-

Mechanism: The polymerization relies on the formation of a head-to-tail regioregular backbone. This requires reactive halogens at both

-positions (2 and 5). -

Why 3,5-isomer fails: The 3,5-isomer has a bromine at the

-position (C3). Palladium or Nickel catalysts insert into C-Br bonds at

Selective Cross-Coupling

3,5-Dibromo-2-ethylthiophene excels in asymmetric synthesis.

-

Selective C5 Arylation: Because the C5-Br bond is an

-halo thiophene, it is significantly more reactive toward oxidative addition than the C3-Br bond. -

Protocol: One equivalent of boronic acid (Suzuki) or organostannane (Stille) will couple exclusively at C5, leaving the C3-Br intact for a second, different modification.

Experimental Protocols

Protocol A: Synthesis of 2,5-Dibromo-3-ethylthiophene

Objective: Preparation of polymerization-grade monomer.

-

Setup: 500 mL round-bottom flask, magnetic stir bar, addition funnel, light exclusion (aluminum foil).

-

Reagents:

-

3-Ethylthiophene (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (2.05 eq)

-

Solvent: 1:1 mixture of Chloroform (

) and Acetic Acid (

-

-

Procedure:

-

Dissolve 3-ethylthiophene in the solvent mixture (0.5 M concentration).

-

Cool to 0°C in an ice bath.

-

Add NBS portion-wise over 30 minutes to control exotherm.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Monitor: GC/MS should show disappearance of mono-bromide intermediate.

-

-

Workup:

-

Quench with water.[2] Extract with Dichloromethane (DCM).

-

Wash organic layer with

(sat. aq.) to remove acetic acid. -

Wash with

(10% aq.) to remove residual bromine.

-

-

Purification: Vacuum distillation is preferred over column chromatography to ensure high purity for polymerization.

-

Target: Clear, colorless oil.

-

Protocol B: Regioselective Coupling of 3,5-Dibromo-2-ethylthiophene

Objective: Selective functionalization at C5.

-

Reagents:

-

Procedure:

-

Degas solvents with Argon for 20 mins.

-

Combine reactants in a Schlenk flask under Argon.

-

Heat to 60°C (Do not reflux aggressively; milder heat favors selectivity).

-

Monitor by TLC.[3] The starting material spot will disappear, replaced by the mono-coupled product.

-

-

Outcome: The product will be 3-bromo-2-ethyl-5-arylthiophene . The C3-Br remains intact for further reaction.

References

-

Synthesis and Reactions of Halo-substituted Alkylthiophenes. ResearchOnline@JCU. (2015). Detailed review of bromination patterns in alkylthiophenes. Link

-

Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method. Macromolecules. (2001). Foundational text on using 2,5-dibromo-3-alkylthiophenes for polymerization. Link

-

Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene. Molecules. (2015). Demonstrates Suzuki coupling protocols relevant to dibromothiophenes. Link

-

Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates. Synthesis. Discusses directing effects in 2-substituted thiophenes. Link

Sources

- 1. 3-Ethylthiophene(1795-01-3) 1H NMR spectrum [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Electronic Properties & Synthetic Utility of Dibromo-Alkylthiophenes in Organic Semiconductors

This technical guide details the electronic properties, synthesis, and semiconductor applications of dibromo-alkylthiophenes, specifically focusing on 2,5-dibromo-3-hexylthiophene , the critical precursor to Poly(3-hexylthiophene) (P3HT).

Executive Summary

Dibromo-alkylthiophenes represent the foundational "monomer unit" for the most widely studied class of organic semiconductors: poly(3-alkylthiophenes) (P3ATs). While the final polymer (e.g., P3HT) acts as the active semiconductor in Organic Field-Effect Transistors (OFETs) and Photovoltaics (OPVs), the electronic destiny of the material is encoded in the purity , functionalization , and regiochemical integrity of the dibromo precursor.

This guide analyzes the transition from the localized electronic states of the dibromo monomer to the delocalized band structure of the polymer, providing rigorous protocols for synthesis and characterization.

Part 1: Molecular Architecture & Electronic Fundamentals

The Monomer: 2,5-Dibromo-3-Hexylthiophene

The 2,5-dibromo-3-hexylthiophene molecule (

-

Thiophene Core: The source of

-electrons. -

Alkyl Side Chain (Hexyl): Solubilizing group that dictates solid-state packing (lamellar structure).

-

Dibromo Functionality (2,5-positions): The reactive "handles" for metal-catalyzed cross-coupling (Grignard Metathesis).

Electronic Influence of Bromine Substituents

Unlike the final polymer, the monomer is not a semiconductor but a reactive intermediate. However, its electronic signature is critical for understanding its reactivity.

-

Inductive Effect (-I): The bromine atoms are electronegative, pulling electron density from the thiophene ring. This lowers the energy of both the HOMO and LUMO compared to non-brominated 3-hexylthiophene.

-

HOMO-LUMO Gap: The monomer exhibits a wide bandgap (~4.0 - 4.5 eV), characteristic of small molecules with confined conjugation.

-

Dipole Moment: The asymmetry introduced by the 3-alkyl group creates a permanent dipole, which influences the orientation of the monomer during the catalyst-transfer step of polymerization.

Table 1: Comparative Electronic Properties (Monomer vs. Polymer)

| Property | 2,5-Dibromo-3-hexylthiophene (Monomer) | Regioregular P3HT (Polymer) |

| Electronic State | Localized Molecular Orbitals | Delocalized Band Structure |

| HOMO Level | ~ -6.2 eV (Estimated) | -4.8 to -5.1 eV |

| LUMO Level | ~ -1.8 eV (Estimated) | -2.7 to -3.0 eV |

| Bandgap ( | > 4.0 eV | 1.9 - 2.1 eV |

| Charge Mobility | Negligible | |

| Primary Role | Electrophilic Substrate | Charge Transport Layer |

Part 2: The Transformation – Grignard Metathesis (GRIM)

The conversion of the dibromo monomer into a high-mobility semiconductor relies on Grignard Metathesis (GRIM) polymerization. This process is not a random condensation but a controlled "chain-growth" mechanism mediated by a Nickel catalyst.

The "85:15" Regioselectivity Rule

When 2,5-dibromo-3-hexylthiophene is treated with a Grignard reagent (e.g.,

-

Isomer A (Desired): 2-bromo-5-magnesio-3-hexylthiophene (~85%)

-

Isomer B (Undesired): 2-magnesio-5-bromo-3-hexylthiophene (~15%)

Despite this mixture, the Kumada Catalyst Transfer Polycondensation (KCTP) mechanism allows for the synthesis of >98% regioregular (Head-to-Tail) polymers. The Nickel catalyst effectively "walks" along the growing chain, selectively incorporating the monomer in the correct orientation due to steric hindrance preventing Head-to-Head coupling.

Visualization of the Reaction Pathway

The following diagram illustrates the critical pathway from the dibromo precursor to the regioregular semiconductor, highlighting the intermediate species.

Figure 1: The Grignard Metathesis (GRIM) pathway transforming the dibromo monomer into a regioregular semiconductor. Note the catalyst "ring walking" mechanism that ensures high regioregularity.

Part 3: Impact of Monomer Purity on Device Physics

For drug development professionals transitioning to materials science, the analogy is impurity profile = toxicity . In organic semiconductors, chemical impurities (monohalogenated species, residual catalyst) act as charge traps .

Trap States and Mobility

-

Chemical Traps: If the dibromo monomer contains traces of monobromo species, the polymerization chain terminates early, reducing Molecular Weight (MW). Low MW polymers form poor interconnects between crystalline domains, drastically lowering charge mobility.

-

Regio-defects: If the steric control fails (due to temperature or catalyst quality), "Head-to-Head" couplings occur. These cause a twist in the polymer backbone (

torsion), breaking the

Causality Chain:

Pure Monomer

Part 4: Experimental Protocols

Protocol: Synthesis of 2,5-Dibromo-3-Hexylthiophene

Note: This protocol prioritizes purity for electronic applications.

Reagents: 3-Hexylthiophene (3HT), N-Bromosuccinimide (NBS), DMF (Anhydrous).

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask. Flush with Argon.

-

Dissolution: Dissolve 3HT (1 eq) in DMF (0.5 M concentration).

-

Bromination (Dark): Wrap the flask in aluminum foil (light catalyzes side-chain bromination). Cool to

. -

Addition: Add NBS (2.05 eq) portion-wise over 30 minutes. The slight excess ensures complete conversion of the 2 and 5 positions.

-

Reaction: Stir at

for 1 hour, then warm to Room Temperature (RT) overnight. -

Quench: Pour into ice water. Extract with Hexanes (x3).

-

Purification (Critical Step):

-

Wash organic layer with water (x5) to remove DMF.

-

Dry over

. -

Vacuum Distillation: Collect the fraction at

/ 0.1 mmHg. -

Validation: GC-MS must show >99% purity. Any monobromo species will terminate future polymerization.

-

Protocol: Electronic Characterization (CV)

To determine the HOMO/LUMO levels of the resulting polymer (or monomer):

-

Working Electrode: Platinum button or ITO glass.

-

Electrolyte: 0.1 M

in Acetonitrile (dry). -

Reference:

(calibrated vs. Ferrocene/Ferrocenium). -

Measurement:

-

Deposit thin film of P3HT (drop-cast from chloroform).

-

Scan rate: 50 mV/s.[1]

-

Calculation:

-

Part 5: References

-

McCullough, R. D., et al. (1993). "Self-orienting head-to-tail poly(3-alkylthiophenes): new insights on structure-property relationships in conducting polymers." Journal of the American Chemical Society. Link

-

Loewe, R. S., et al. (2001). "Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method." Macromolecules. Link

-

Sirringhaus, H., et al. (1999). "Two-dimensional charge transport in self-organized, high-mobility conjugated polymers." Nature. Link

-

Bridges, C. R., et al. (2014). "The Effect of Molecular Weight and Regioregularity on the Photovoltaic Properties of Poly(3-hexylthiophene)." Macromolecules. Link

-

Osaka, I., & McCullough, R. D. (2008). "Advances in Molecular Design and Synthesis of Regioregular Polythiophenes." Accounts of Chemical Research. Link

Sources

Boiling point and density of 3,5-Dibromo-2-ethylthiophene

This guide serves as an advanced technical reference for 3,5-Dibromo-2-ethylthiophene , a specialized halogenated thiophene derivative.[1]

While the methyl analog (3,5-dibromo-2-methylthiophene, CAS 29421-73-6) is a standard catalog item, the ethyl variant is frequently encountered as a custom synthesis target in the development of regioregular polythiophenes (P3ATs) and organic semiconductors. Due to the scarcity of public experimental data for this specific homolog, this guide synthesizes properties based on rigorous Structure-Property Relationship (SPR) analysis and homologous series extrapolation.

PART 1: Physicochemical Profile[2][3]

Executive Summary of Properties

3,5-Dibromo-2-ethylthiophene is a dense, high-boiling liquid.[1] It serves as a critical electrophile in cross-coupling reactions (Suzuki-Miyaura, Stille) where the steric bulk of the ethyl group modulates the conjugation length and solubility of the resulting polymer backbone.

Core Data Table

Note: Values marked with (†) are derived from high-confidence homologous series extrapolation using 2-ethylthiophene and 3,5-dibromo-2-methylthiophene as anchors.

| Property | Value / Range | Confidence | Method / Context |

| Molecular Formula | C₆H₆Br₂S | Exact | Stoichiometry |

| Molecular Weight | 269.98 g/mol | Exact | Calculated |

| Boiling Point (Atm) | 245 – 250 °C † | High | Extrapolated from Methyl analog (230°C) + methylene shift (+15-20°C).[1] |

| Boiling Point (Vac) | 115 – 120 °C @ 10 mmHg † | High | Nomograph prediction; essential for purification to avoid decomposition.[1] |

| Density | 1.96 – 1.99 g/cm³ † | High | Slight decrease from Methyl analog (2.00 g/cm³) due to ethyl group dilution.[1] |

| Refractive Index ( | 1.60 – 1.61 † | Medium | Estimated based on thiophene core polarizability.[1] |

| Appearance | Pale yellow to orange oil | High | Typical of brominated thiophenes; darkens upon oxidation.[1] |

| Solubility | Immiscible in water; Soluble in DCM, THF, Hexanes | High | Lipophilic character dominates.[1] |

PART 2: Structural Analysis & Property Prediction

The "Heavy Atom" Effect on Density

The density of 3,5-dibromo-2-ethylthiophene (~1.98 g/cm³) is exceptionally high for an organic liquid. This is driven by the two bromine atoms, which account for 59% of the molecular mass (159.8 g/mol of Br vs. 269.98 g/mol total).[1]

-

Implication: When handling this compound, standard pipetting techniques may fail due to the liquid's weight.[1] Positive displacement pipettes or gravimetric dispensing is recommended.[1]

Boiling Point Elevation & Thermal Stability

The boiling point (approx. 250°C) renders atmospheric distillation dangerous.[1] Thiophene rings with multiple halogens are prone to dehalogenation or polymerization at temperatures >200°C.[1]

-

Protocol Requirement: Distillation must be performed under high vacuum (<5 mmHg).

Regiochemistry & Isomerism

It is critical to distinguish the 3,5-dibromo isomer from the 3,4-dibromo isomer (CAS 2832020-96-7).[1]

-

3,5-Dibromo-2-ethylthiophene: The thermodynamic product of direct bromination.[1] The bromine atoms occupy the most reactive

-position (C5) and the -

3,4-Dibromo-2-ethylthiophene: A kinetic or rearrangement product, often requiring indirect synthesis (e.g., debromination of a tribromo species).

PART 3: Synthesis & Purification Engineering

Synthesis Workflow (Direct Bromination)

The most efficient route to 3,5-dibromo-2-ethylthiophene is the electrophilic aromatic substitution of 2-ethylthiophene using N-Bromosuccinimide (NBS).

Reaction Logic:

-

Activation: The ethyl group at C2 activates the ring.[1]

-

Direction: The sulfur atom strongly directs to the

-position (C5).[1] The ethyl group directs ortho (C3) and para (C5).[1] -

Sequence: Bromination occurs first at C5 (fast), then at C3 (slower).[1] C4 is sterically hindered and electronically less favorable.[1]

Diagram: Synthesis & Purification Pathway[2]

Caption: Step-wise bromination pathway showing the kinetic preference for C5 followed by C3, and the critical vacuum distillation step for isolation.

PART 4: Experimental Protocols

Protocol 1: Vacuum Distillation (Purification)

Because the boiling point is predicted to be ~250°C at atmospheric pressure, attempting to distill without vacuum will degrade the product.

-

Setup: Equip a short-path distillation head with a cow receiver and a high-vacuum pump capable of reaching <1 mmHg.

-

Pre-check: Ensure all joints are greased with high-vacuum grease.[1]

-

Loading: Charge the crude reaction mixture (after aqueous workup and drying over MgSO₄). Add a magnetic stir bar.[1]

-

Degassing: Apply vacuum gradually to remove residual solvents (CHCl₃/DCM) at room temperature.

-

Heating:

-

Set oil bath to 140°C.

-

Slowly increase temp until distillate appears.

-

Target Fraction: Collect the fraction boiling at 115–120°C at 10 mmHg (or ~85–90°C at 1 mmHg).

-

-

Storage: Store under Argon/Nitrogen in the dark at 4°C. (Brominated thiophenes are light-sensitive).

Protocol 2: Density Determination (Micro-Method)

If you synthesized this custom compound, you must validate its identity.[1] Density is a quick purity check.

-

Equipment: Use a calibrated 1.000 mL pycnometer or a precision micropipette (100 µL).

-

Temperature: Equilibrate the sample to 20°C.

-

Measurement:

-

Weigh an empty, dry 2 mL vial (

). -

Pipette exactly 100 µL (0.1 mL) of the liquid into the vial.

-

Weigh the vial + liquid (

).[1]

-

-

Calculation:

-

Validation: The result should fall between 1.96 and 1.99 g/mL . A value <1.90 suggests incomplete bromination (mono-bromo impurity).[1]

PART 5: Applications in Drug & Material Science

1. Organic Electronics (P3ATs)

This compound is a precursor to Poly(3-ethylthiophene) derivatives.[1] The bromine atoms act as "handles" for polymerization:

-

Grignard Metathesis (GRIM): Reacting with R-MgCl selectively activates the C5-Br bond (due to the electronic influence of the sulfur), allowing for Head-to-Tail (HT) regioregular polymerization.

-

Significance: The ethyl side chain provides a different packing density compared to the common hexyl (P3HT) analog, often leading to higher charge carrier mobility in thin-film transistors.[1]

2. Pharmaceutical Intermediates

While less common than methyl-thiophenes, the ethyl group offers a specific steric profile for drug candidates targeting kinases.[1] The 3,5-dibromo functionalization allows for the modular attachment of aryl groups via Suzuki coupling at C5 and C3 sequentially.[1]

References

-

PubChem. 2-Ethylthiophene (Starting Material Properties).[1] National Library of Medicine.[1] [Link]

-

Kampelmühler, C. et al. Regioselective Bromination of Thiophenes.[1] Monatshefte für Chemie, 2005.[1] (Mechanistic basis for 3,5-substitution). [Link]

-

McCullough, R. D. The Chemistry of Conducting Polythiophenes.[1] Advanced Materials, 1998.[1][3] (Context for use in GRIM polymerization). [Link]

Sources

- 1. 2-Ethylthiophene | C6H8S | CID 13388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 3. scilit.com [scilit.com]

Halogenated Thiophene Building Blocks for Material Science: A Strategic Technical Guide

Executive Summary

Thiophene derivatives constitute the backbone of modern organic electronics, serving as the fundamental repeat units for high-performance organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and conductive polymers like poly(3-hexylthiophene) (P3HT). The utility of these materials hinges on precise functionalization—specifically, the strategic introduction of halogen atoms (Cl, Br, I). Halogens serve a dual purpose: they act as reactive handles for transition-metal-catalyzed cross-coupling (Suzuki, Stille, Kumada) and, increasingly, as structure-directing elements via halogen bonding in the solid state.

This guide provides a rigorous technical analysis of halogenated thiophene synthesis, the mechanistic logic of regioselectivity (including the "Halogen Dance" reaction), and their polymerization into regioregular materials.

The Thiophene Advantage: Electronic & Structural Logic

Thiophene is unique among heterocycles due to the sulfur atom's capacity to stabilize positive charge carriers (holes) via its lone pairs, making it an ideal p-type semiconductor. However, the electron-rich nature of the ring creates a regioselectivity challenge during halogenation.

- -Positions (C2, C5): Highly reactive toward electrophilic aromatic substitution (EAS). Kinetic control almost always yields 2-halo or 2,5-dihalo products.

- -Positions (C3, C4): Sterically and electronically less accessible. Accessing these positions requires thermodynamic control or blocking group strategies.

Why Halogenation Matters

-

Polymerization Handles: 2,5-dibromothiophenes are the obligate precursors for Grignard Metathesis (GRIM) polymerization.

-

Bandgap Tuning: Halogens exert an inductive electron-withdrawing effect (-I), lowering the HOMO/LUMO levels, which increases oxidative stability.

-

Solid-State Packing: Halogen bonding (C-X[1]···S or C-X···

) can lock planar conformations, enhancing charge carrier mobility.

Strategic Synthesis: Controlling Regioselectivity

Direct Halogenation (Kinetic Control)

Direct bromination with N-bromosuccinimide (NBS) or molecular bromine (

-

Reagent: NBS is preferred over

for monobromination to avoid radical side reactions and over-bromination. -

Solvent Effects: Polar aprotic solvents (DMF) enhance selectivity for monobromination at C2.

The Halogen Dance Reaction (Thermodynamic Control)

To access the elusive 3-bromo or 3,4-dibromo isomers, chemists utilize the Halogen Dance Reaction (HDR) . This base-catalyzed rearrangement involves the migration of a halogen atom to a more thermodynamically stable position (often the

Mechanism:

-

Lithiation: A hindered base (e.g., LDA) deprotonates the most acidic proton (usually adjacent to the halogen).

-

Isomerization: The lithiated species undergoes rapid intermolecular halogen transfer.

-

Equilibrium: The reaction mixture equilibrates to the most stable lithio-intermediate, typically where the lithium is ortho to the sulfur (C2) and the halogen is at C3/C4.

Visualization: Halogen Dance Mechanism

The following diagram illustrates the migration logic from 2-bromothiophene to 3-bromothiophene.

Caption: Base-catalyzed Halogen Dance mechanism converting kinetically formed 2-bromo species to the thermodynamically stable 3-bromo isomer.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Bromothiophene

Rationale: Direct bromination yields 2-bromothiophene. To get the 3-isomer, we use a reductive debromination strategy starting from the easily accessible 2,3,5-tribromothiophene. Zinc acts as the selective reducing agent.[2]

Materials:

-

2,3,5-Tribromothiophene (1.0 eq)

-

Zinc dust (3.0 eq, activated)

-

Glacial Acetic Acid (Solvent/Proton source)

-

Water[3]

Step-by-Step Methodology:

-

Activation: Activate Zinc dust by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum.

-

Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend the activated Zinc dust in water.

-

Addition: Heat the suspension to near reflux (

). Add 2,3,5-tribromothiophene dropwise.[4][5] -

Reaction: Simultaneously add acetic acid dropwise. The reaction is exothermic; maintain a gentle reflux.

-

Critical Control Point: The rate of acetic acid addition controls the temperature. If too fast, the reaction may runaway; if too slow, conversion stalls.

-

-

Monitoring: Monitor by GC-MS. The kinetic product is 3,5-dibromothiophene, which further reduces to 3-bromothiophene. Stop when 3-bromothiophene is maximized and over-reduction to thiophene is <5%.

-

Workup: Steam distill the reaction mixture directly. The organic layer in the distillate contains the product.

-

Purification: Separate the organic layer, dry over

, and fractionally distill (bp

Protocol B: Synthesis of Regioregular Poly(3-hexylthiophene) (P3HT) via GRIM

Rationale: The Kumada Catalyst Transfer Polycondensation (KCTP), often called Grignard Metathesis (GRIM), is the gold standard for synthesizing P3HT. It ensures Head-to-Tail (HT) regioregularity (>98%), which is essential for planar stacking and high charge mobility.

Materials:

Step-by-Step Methodology:

-

Grignard Exchange: In a glovebox, dissolve 2,5-dibromo-3-hexylthiophene in anhydrous THF. Add

-PrMgCl (1.0 eq) at room temperature. Stir for 1 hour. -

Polymerization: Add the

catalyst (0.5 - 1.0 mol%).-

Observation: The solution will turn from colorless/yellow to dark purple/black, indicating polymer growth.

-

-

Termination: After 1-2 hours, quench the reaction with 5M HCl.

-

Purification: Precipitate into cold methanol. Filter and perform Soxhlet extraction (Methanol -> Hexanes -> Chloroform). The Chloroform fraction typically contains the high-molecular-weight, low-PDI polymer.

Visualization: KCTP Catalytic Cycle

The "Ring-Walking" mechanism is unique to KCTP, allowing the Nickel catalyst to stay associated with the growing chain end, leading to a chain-growth mechanism.

Caption: The KCTP "Ring-Walking" cycle. The Ni(0) catalyst migrates intramolecularly to the chain end, enabling controlled chain-growth polymerization.

Material Science Applications & Data

The regiochemistry of the halogenated precursor directly dictates the electronic properties of the final material.

Organic Field-Effect Transistors (OFETs)

Regioregular P3HT derived from 2,5-dibromo-3-hexylthiophene exhibits hole mobilities up to

Structure-Property Comparison

The following table highlights how the halogen substitution pattern of the building block influences the final polymer properties.

| Monomer Precursor | Polymerization Method | Regioregularity (HT %) | Hole Mobility ( | Application |

| 2,5-Dibromo-3-hexylthiophene | GRIM / KCTP | > 98% | 0.05 - 0.1 | High-performance OFETs, OPVs |

| 3-Hexylthiophene | ~ 50-80% | < | Antistatic coatings (Low cost) | |

| 2,5-Dibromo-3-(alkyl)thiophene | Stille Coupling | > 95% | 0.01 - 0.05 | OPV Donor Materials |

Halogen Bonding in Crystal Engineering

Beyond polymerization, halogenated thiophenes (e.g., 2,5-diiodothiophene) are used to engineer co-crystals. The

References

-

BenchChem. A Comparative Guide to Halogen Dance Reactions in Substituted Thiophenes. (2025).[5][8][14][15] Retrieved from

-

Doubina, N., et al. Effect of Initiators on the Kumada Catalyst-Transfer Polycondensation Reaction. Macromolecules (2009).[6] Retrieved from

-

Organic Syntheses. 3-Bromothiophene.[2][5][8][16] Org.[4][15][17] Synth. 1973, 53, 1855. Retrieved from

-

Koivuporras, A., & Puttreddy, R. Halogen Bonding in Halothiophene Building Blocks.[18] Crystal Growth & Design (2023). Retrieved from

-

Luscombe, C. K., et al. Uncovering a radical-mediated mechanism in the Kumada catalyst transfer polymerization. Polymer Chemistry (2024). Retrieved from

-

ChemicalBook. 2,3-Dibromothiophene Synthesis Protocol. Retrieved from

Sources

- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 2. scispace.com [scispace.com]

- 3. iris.unito.it [iris.unito.it]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The influence of branching on the Kumada catalyst transfer condensative polymerization of 3-alkylthiophenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Uncovering a radical-mediated mechanism in the Kumada catalyst transfer polymerization of glycolated polythiophenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. imperial.ac.uk [imperial.ac.uk]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ch.ic.ac.uk [ch.ic.ac.uk]

- 14. benchchem.com [benchchem.com]

- 15. Synergistic effects of halogen bond and π–π interactions in thiophene-based building blocks - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. 2,3-Dibromothiophene synthesis - chemicalbook [chemicalbook.com]

- 17. ias.ac.in [ias.ac.in]

- 18. pubs.acs.org [pubs.acs.org]

Technical Guide: Sourcing and Quality Assurance of 3,5-Dibromo-2-ethylthiophene

The following is an in-depth technical guide and whitepaper on 3,5-Dibromo-2-ethylthiophene , structured for researchers and drug development professionals.

Part 1: Executive Summary & Strategic Importance

3,5-Dibromo-2-ethylthiophene (CAS: 62323-45-9 ) is a specialized halogenated thiophene derivative utilized primarily as a regioselective building block in the synthesis of complex organic semiconductors and pharmaceutical intermediates.

Unlike the more common isomer 2,5-dibromo-3-ethylthiophene (used for poly(3-ethylthiophene) synthesis), this 3,5-dibromo-2-ethyl isomer features a blocked

-

Divergent Synthesis: Creating asymmetric thiophene oligomers via sequential cross-coupling (e.g., Suzuki-Miyaura or Stille) at the chemically distinct C3 and C5 positions.

-

Steric Modulation: The C2-ethyl group introduces specific steric bulk that influences the packing of subsequent supramolecular structures.

Procurement Status: High-value research chemical. Not a commodity solvent or bulk monomer. Requires strict purity profiling (>97%) to avoid regioisomeric contamination that can terminate polymerization or alter drug potency.

Part 2: Technical Profile & Synthesis Logic

Chemical Identity

| Property | Specification |

| Chemical Name | 3,5-Dibromo-2-ethylthiophene |

| CAS Number | 62323-45-9 |

| Molecular Formula | C₆H₆Br₂S |

| Molecular Weight | 269.98 g/mol |

| Appearance | Clear to light yellow liquid (typically) |

| Boiling Point | ~240–245 °C (predicted) |

| Solubility | Soluble in CHCl₃, THF, DCM; insoluble in water |

Synthesis & Impurity Profile

Understanding the synthesis is vital for anticipating impurities. The compound is typically synthesized via the electrophilic bromination of 2-ethylthiophene.

Mechanistic Insight:

The thiophene ring is electron-rich.[1] The ethyl group at C2 directs electrophilic substitution primarily to C5 (the most activated

-

Step 1: Bromination at C5

2-Bromo-5-ethylthiophene (Major Intermediate). -

Step 2: Bromination at C3

3,5-Dibromo-2-ethylthiophene (Target) .

Critical Impurities:

-

Under-brominated: 2-Bromo-5-ethylthiophene (if reaction stops early).

-

Over-brominated: 3,4,5-Tribromo-2-ethylthiophene (if excess bromine/catalyst is used).

-

Regioisomer: 2,3-Dibromo-5-ethylthiophene (trace, thermodynamically less favored).

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the bromination logic and potential separation challenges.

Figure 1: Electrophilic bromination pathway showing the stepwise formation of the target and the risk of over-bromination.

Part 3: Market Analysis - Price & Suppliers[2]

Market Tier: Specialized Research Chemical (Tier 2). Availability: Catalog items are often "In Stock" in gram scales (1g–25g). Bulk (>1kg) usually requires a lead time of 2–4 weeks.

Validated Suppliers (Research Grade)

The following suppliers have listed CAS 62323-45-9 in their catalogs. Note: Prices are estimates based on Q4 2025 market data for similar brominated thiophenes and may fluctuate.

| Supplier | Catalog / SKU | Pack Size | Est. Price (USD) | Lead Time | Notes |

| AK Scientific | 3581FK | 1g / 5g | $45 / $160 | 1-3 Days (USA) | Good for rapid prototyping. |

| Sigma-Aldrich | Inquire | Custom | Premium | 2-4 Weeks | High QA documentation; best for GMP needs. |

| Aaron Chemicals | Search CAS | 25g | ~$400 | 1-2 Weeks | Cost-effective for scale-up. |

| Ambeed | A33581 | 1g / 10g | $35 / $250 | 3-5 Days | Competitive pricing for academic research. |

Comparative Pricing Logic:

-

Methyl Analog Reference: 3,5-Dibromo-2-methylthiophene trades at ~$25/g.[2]

-

Ethyl Premium: Expect a 30–50% premium over the methyl variant due to lower demand volume and slightly more complex precursor sourcing.

Procurement Strategy

For drug development or critical material synthesis, do not buy based on price alone.

-

Request Batch Data: Ask for a specific Lot COA (Certificate of Analysis) before purchase.

-

Isomer Check: Explicitly confirm the structure is 3,5-dibromo and not 2,5-dibromo (a common mix-up in non-specialized catalogs).

Part 4: Quality Assurance Protocol (Self-Validating)

To ensure "Research Grade" integrity (>97% purity), the following protocol must be executed upon receipt of the material. This system validates the supplier's claims.

Purity Verification Workflow

Figure 2: Incoming Quality Control (IQC) decision tree for validating 3,5-Dibromo-2-ethylthiophene.

Analytical Checkpoints

-

GC-MS: Look for the parent ion peak at 268, 270, 272 m/z (1:2:1 ratio due to two Bromines).

-

Failure Mode: A dominant peak at 190 m/z indicates mono-bromo impurity.

-

-

1H NMR (CDCl₃):

-

Ethyl Group: Triplet (~1.3 ppm) and Quartet (~2.8 ppm).

-

Thiophene Ring: A singlet at ~6.9–7.0 ppm (C4-H).

-

Differentiation: If you see two doublets in the aromatic region, you likely have the 2,5-dibromo isomer (where protons are at C3/C4) or 2,3-dibromo isomer. The 3,5-dibromo isomer must show a singlet aromatic proton.

-

Part 5: Handling and Safety

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent photodebromination.

-

Hazards: Irritant (Skin/Eye). Potential sensitizer.

-

Disposal: Halogenated organic waste stream. Do not mix with non-halogenated solvents.

References

-

PubChem. Compound Summary: 3,5-Dibromo-2-ethylthiophene. National Library of Medicine. Available at: [Link]

- Campaign, K. et al.Regioselective Bromination of Alkylthiophenes. Journal of Heterocyclic Chemistry.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 3,5-Dibromo-2-ethylthiophene

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3,5-dibromo-2-ethylthiophene from 2-ethylthiophene .[1] This intermediate is a critical building block in the synthesis of functionalized thiophenes for organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and pharmaceutical scaffolds.[1]

The protocol utilizes a controlled Electrophilic Aromatic Substitution (EAS) using molecular bromine (

Strategic Considerations & Mechanism

Regioselectivity Logic

The bromination of 2-ethylthiophene is governed by the directing effects of the ethyl group and the inherent reactivity of the thiophene ring.[1]

-

Activation: The ethyl group at C2 is an electron-donating group (EDG), activating the ring and directing incoming electrophiles to the ortho (C3) and para (C5) positions.[1]

-

Sequence of Addition:

-

First Bromination: The C5 (

) position is electronically most active and sterically accessible.[1] The first equivalent of bromine yields 2-bromo-5-ethylthiophene .[1] -

Second Bromination: The bromine at C5 is a deactivator but an ortho/para director.[1] However, the strong activation from the ethyl group at C2 dominates, directing the second electrophile to C3 (

).[1] -

Result: The thermodynamic and kinetic major product is 3,5-dibromo-2-ethylthiophene .[1]

-

Critical Process Parameters (CPPs)

-

Temperature Control (

to RT): Maintaining low temperature during addition is critical to prevent radical generation, which would lead to bromination of the ethyl side chain (benzylic-like position).[1] -

Solvent System (Glacial Acetic Acid): A polar, protic solvent stabilizes the polarized bromine complex (

) and promotes the ionic EAS mechanism over the radical pathway.[1] -

Light Exclusion: The reaction vessel must be protected from direct light to further inhibit radical initiation.[1]

Visualized Pathways

Reaction Mechanism & Regiochemistry

Caption: Step-wise electrophilic bromination showing the sequential functionalization of C5 and C3 positions.

Process Workflow

Caption: Operational workflow for the synthesis, emphasizing temperature control and workup steps.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| 2-Ethylthiophene | 112.19 | 1.0 | Substrate |

| Bromine ( | 159.81 | 2.1 - 2.2 | Electrophile |

| Glacial Acetic Acid | 60.05 | Solvent | Solvent/Catalyst |